2-Bromo-5-(propan-2-yl)benzonitrile
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Overview
Description
2-Bromo-5-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fifth position. This compound is known for its versatility in scientific research, particularly in organic synthesis, drug development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(propan-2-yl)benzonitrile typically involves the bromination of 5-(propan-2-yl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzylamines.
Scientific Research Applications
2-Bromo-5-(propan-2-yl)benzonitrile is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(propan-2-yl)benzonitrile in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the nitrile group. This activation facilitates various substitution and coupling reactions. The bromine atom also plays a crucial role in directing the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(propan-2-yl)benzonitrile
- 2-Bromo-3-(propan-2-yl)benzonitrile
- 2-Bromo-6-(propan-2-yl)benzonitrile
Uniqueness
2-Bromo-5-(propan-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The position of the bromine and isopropyl groups influences the compound’s behavior in electrophilic and nucleophilic aromatic substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C10H10BrN |
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Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-bromo-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10BrN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3 |
InChI Key |
FWMPFJGZEFOFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)C#N |
Origin of Product |
United States |
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